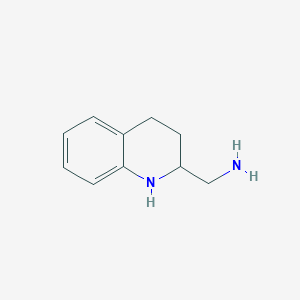

2-Aminomethyl-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

2-Aminomethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . They can also be prepared from 1-indanone (benzocyclopentanone) . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis

Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline analogs, including 2-Aminomethyl-1,2,3,4-tetrahydroquinoline, have been studied extensively in medicinal chemistry . They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The tetrahydroquinoline heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .

Antibacterial Property

Some tetrahydroquinoline compounds have shown promising antibacterial properties . For instance, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

Synthesis of Highly Substituted Tetrahydroquinolines

Ethyl cyanoacetate has been used in the synthesis of highly substituted tetrahydroquinolines . The process involves a three-component cascade reaction with 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This method is economical, saves time during the workup procedure, and yields minimal reagent .

Biocatalysis System

A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed . This system gave chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

Pharmaceutical Agents

Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications . The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

Wirkmechanismus

Target of Action

It’s known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that tetrahydroquinoline derivatives interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

It’s known that tetrahydroquinoline derivatives can influence various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Studies on similar compounds suggest that they may have favorable pharmacokinetic properties .

Result of Action

It’s known that tetrahydroquinoline derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSHMSFKIDUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)

![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)

![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)

![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)